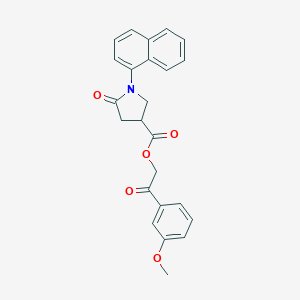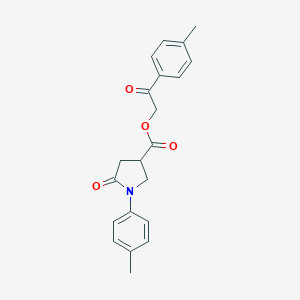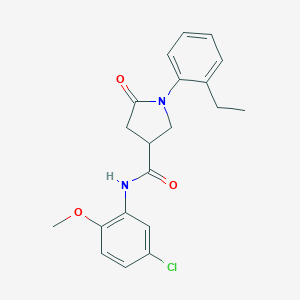
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is also known as MEPN, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MEPN is not fully understood. However, it has been suggested that MEPN may act by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MEPN may also act by inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MEPN has been shown to have various biochemical and physiological effects. In vitro studies have shown that MEPN inhibits the activity of COX-2 and LOX, which are involved in the inflammatory response. MEPN has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that MEPN has anti-inflammatory, anti-cancer, and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MEPN has several advantages for lab experiments. It is easy to synthesize, and it has been shown to have potential applications in various fields such as medicine, chemistry, and biology. However, MEPN also has some limitations. It is not water-soluble, which can limit its use in some experiments. It is also not very stable, which can limit its shelf life.
Orientations Futures
For the study of MEPN include studying its mechanism of action in more detail, exploring its potential use as a probe for the detection of various biomolecules, and exploring its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
MEPN can be synthesized using various methods such as the Knoevenagel condensation reaction, the one-pot multi-component reaction, and the microwave-assisted synthesis method. The Knoevenagel condensation reaction involves the reaction of 3-methoxybenzaldehyde and 1-naphthylacetic acid with ethyl cyanoacetate in the presence of piperidine as a catalyst. The one-pot multi-component reaction involves the reaction of 3-methoxybenzaldehyde, 1-naphthylacetic acid, ethyl cyanoacetate, and pyrrolidine in the presence of piperidine as a catalyst. The microwave-assisted synthesis method involves the reaction of 3-methoxybenzaldehyde, 1-naphthylacetic acid, ethyl cyanoacetate, and pyrrolidine in the presence of a solvent and microwave irradiation.
Applications De Recherche Scientifique
MEPN has potential applications in various fields such as medicine, chemistry, and biology. In medicine, MEPN has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In chemistry, MEPN has been studied for its potential use as a building block for the synthesis of various organic compounds. In biology, MEPN has been studied for its potential use as a probe for the detection of various biomolecules.
Propriétés
Nom du produit |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C24H21NO5 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H21NO5/c1-29-19-9-4-8-17(12-19)22(26)15-30-24(28)18-13-23(27)25(14-18)21-11-5-7-16-6-2-3-10-20(16)21/h2-12,18H,13-15H2,1H3 |
Clé InChI |
QDGYMJSIQUQOSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)



![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)



